

comprehensive literature review on "3-O-cis-p-Coumaroylmaslinic acid"

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Compound of Interest

Compound Name: 3-O-cis-p-Coumaroylmaslinic acid

Cat. No.: B12385989

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A Comprehensive Technical Review of 3-O-cis-p-Coumaroylmaslinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-Coumaroylmaslinic acid is a naturally occurring pentacyclic triterpenoid that has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive review of the existing literature on **3-O-cis-p-Coumaroylmaslinic acid**, with a focus on its potent protein tyrosine phosphatase 1B (PTP1B) inhibitory and antimicrobial properties. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to serve as an in-depth resource for researchers in drug discovery and development.

Introduction

3-O-cis-p-Coumaroylmaslinic acid is a derivative of maslinic acid, a pentacyclic triterpene widely distributed in the plant kingdom. The addition of a cis-p-coumaroyl group at the C-3 position significantly influences its biological profile. This compound has been isolated from various plant species, including *Miconia albicans* and *Licania heteromorpha*[1][2]. Its primary reported activities include the inhibition of PTP1B, a key regulator in insulin signaling pathways, and antimicrobial effects against a range of pathogens[1][2]. Given the therapeutic implications

of these activities in metabolic disorders and infectious diseases, **3-O-cis-p-Coumaroylmaslinic acid** presents a promising lead for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **3-O-cis-p-Coumaroylmaslinic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **3-O-cis-p-Coumaroylmaslinic acid**

Property	Value	Reference
Molecular Formula	C ₃₉ H ₅₄ O ₆	[3]
Molecular Weight	618.84 g/mol	
CAS Number	69297-40-1	
Appearance	Solid	
Melting Point	278-282 °C	

Biological Activities

PTP1B Inhibition

3-O-cis-p-Coumaroylmaslinic acid is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is a key therapeutic strategy for type 2 diabetes and obesity.

Table 2: PTP1B Inhibitory Activity of **3-O-cis-p-Coumaroylmaslinic acid**

Parameter	Value	Cell Line/System	Reference
IC ₅₀	0.46 ± 0.07 μM	Recombinant human PTP1B	

Antimicrobial Activity

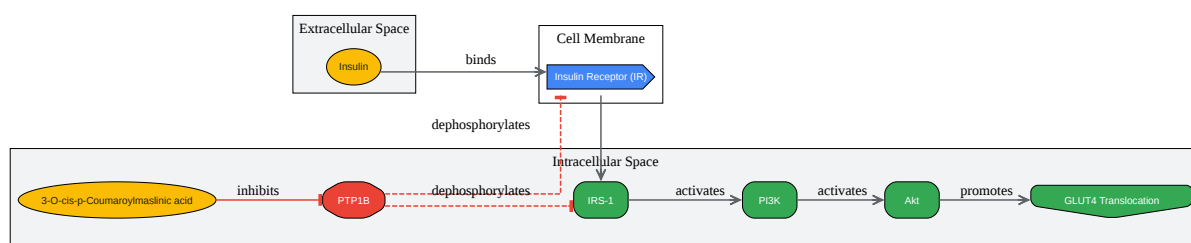
This compound has demonstrated activity against Gram-positive bacteria and yeasts. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized in Table 3.

Table 3: Antimicrobial Activity of **3-O-cis-p-Coumaroylmaslinic acid**

Microorganism	Strain	MIC (µg/mL)	Reference
Staphylococcus aureus	Clinical Isolate	>100	
Staphylococcus capitis	Clinical Isolate	12.5	
Streptococcus agalactiae	Clinical Isolate	25	
Candida albicans	Clinical Isolate	12.5	
Candida krusei	Clinical Isolate	25	
Klebsiella pneumoniae	Clinical Isolate	>100	
Escherichia coli	Clinical Isolate	>100	
Pseudomonas aeruginosa	Clinical Isolate	>100	

Mechanism of Action: PTP1B Signaling Pathway

3-O-cis-p-Coumaroylmaslinic acid exerts its anti-diabetic potential by inhibiting PTP1B, thereby enhancing insulin signaling. The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the effect of its inhibition.



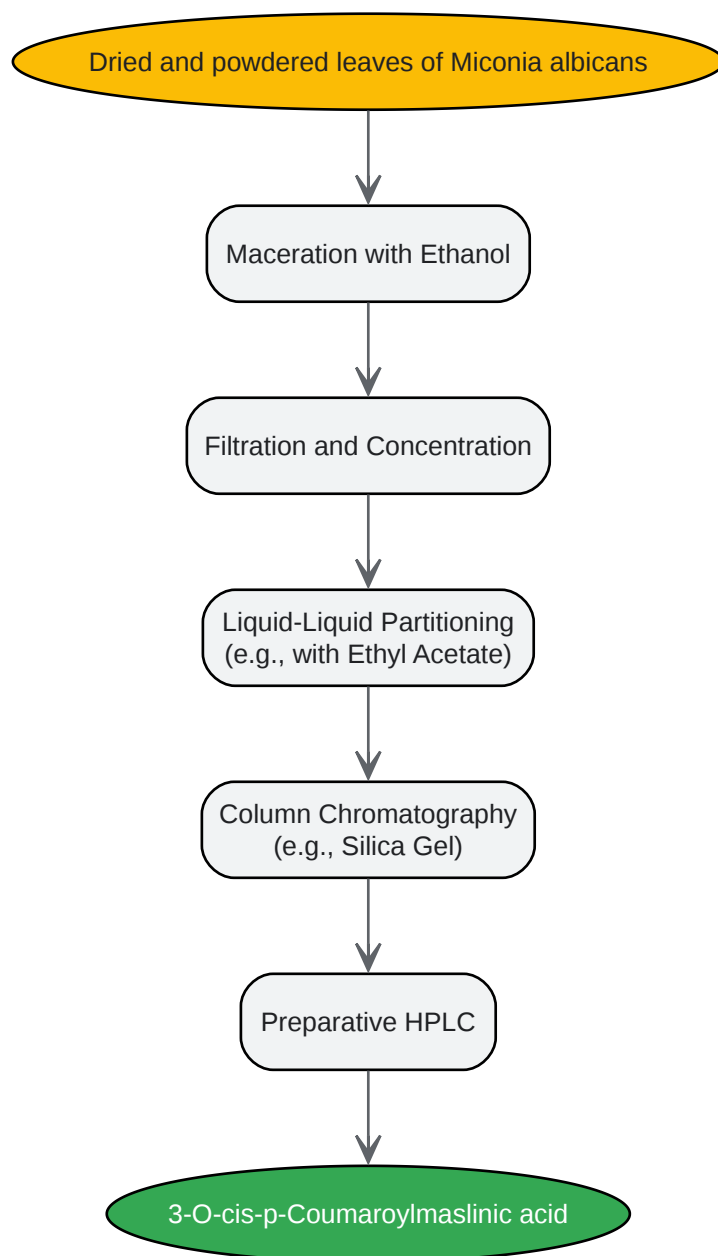
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Caption: PTP1B's role in insulin signaling and its inhibition.

Experimental Protocols

Isolation of 3-O-cis-p-Coumaroylmaslinic acid from *Miconia albicans*

While a detailed, step-by-step protocol for the isolation of **3-O-cis-p-Coumaroylmaslinic acid** is not explicitly provided in the primary literature, the general procedure can be inferred from the referenced studies. The following is a generalized workflow.



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Caption: Generalized workflow for isolation from *Miconia albicans*.

PTP1B Inhibition Assay

This protocol is adapted from the methodology described by Lima et al. (2018).

Materials:

- Recombinant human PTP1B enzyme

- p-Nitrophenyl phosphate (pNPP) as substrate
- Assay buffer: 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)
- **3-O-cis-p-Coumaroylmaslinic acid** (test compound)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- In a 96-well plate, add 10 μ L of the test compound solution at various concentrations.
- Add 70 μ L of the assay buffer to each well.
- Add 10 μ L of the PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 10 μ L of the pNPP substrate solution.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 100 μ L of 1 M NaOH.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is based on the methodology described by Braca et al. (2000).

Materials:

- Test microorganisms (bacterial and fungal strains)
- Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
- **3-O-cis-p-Coumaroylmaslinic acid** (test compound)
- 96-well microtiter plates
- Standardized inoculum of each microorganism
- Resazurin solution (as a viability indicator, optional)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
- Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
- Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
- Include positive (broth with inoculum, no compound) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection or the use of a viability indicator like resazurin can be employed.

Discussion and Future Perspectives

The potent PTP1B inhibitory activity of **3-O-cis-p-Coumaroylmaslinic acid** positions it as a compelling candidate for the development of novel therapeutics for type 2 diabetes and obesity. The IC₅₀ value in the sub-micromolar range is particularly promising. Further studies should focus on its selectivity against other protein tyrosine phosphatases to assess its potential for

off-target effects. In vivo studies are also warranted to evaluate its efficacy and pharmacokinetic profile.

The antimicrobial activity, particularly against *Staphylococcus capitis* and *Candida* species, suggests potential applications in treating certain infections. The lack of activity against Gram-negative bacteria is a common feature of many triterpenoids and may be attributed to the outer membrane barrier of these bacteria.

While the primary biological activities have been identified, further research into other potential therapeutic areas, such as anti-inflammatory or anticancer effects, could be beneficial, given the known activities of its parent compound, maslinic acid.

Conclusion

3-O-cis-p-Coumaroylmaslinic acid is a promising natural product with well-defined PTP1B inhibitory and antimicrobial activities. This technical guide provides a consolidated resource of the current knowledge, including quantitative data and detailed experimental protocols, to facilitate further research and development of this compound as a potential therapeutic agent. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual aid for understanding its mechanism and study design.

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